molecular formula C7H9N5O B13967653 2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine

2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine

Cat. No.: B13967653
M. Wt: 179.18 g/mol
InChI Key: OEMUUZJTCZMSOY-UHFFFAOYSA-N
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Description

2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide is a chemical compound with the molecular formula C7H9N5O This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a hydrazinecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide typically involves the reaction of 5-hydroxy-2-pyridinecarboxaldehyde with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide involves its ability to interact with specific molecular targets and pathways. The hydroxyl group on the pyridine ring allows it to form hydrogen bonds with biological molecules, while the hydrazinecarboximidamide moiety can participate in redox reactions. These interactions enable the compound to modulate enzyme activity, inhibit protein-protein interactions, and exert antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide lies in its combination of a hydroxyl-substituted pyridine ring and a hydrazinecarboximidamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research .

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-[(5-hydroxypyridin-2-yl)methylideneamino]guanidine

InChI

InChI=1S/C7H9N5O/c8-7(9)12-11-3-5-1-2-6(13)4-10-5/h1-4,13H,(H4,8,9,12)

InChI Key

OEMUUZJTCZMSOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1O)C=NN=C(N)N

Origin of Product

United States

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